2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone
Description
2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone (CAS No. 1060801-56-0) is a fluorinated aromatic ketone featuring a trifluoroacetyl group attached to a 5-methylpyridine ring. The compound has a molecular formula of C₈H₆F₃NO and a molecular weight of 189.13 g/mol . It is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research. Notably, commercial availability of this compound has been discontinued, possibly due to challenges in synthesis scalability or shifting industrial priorities .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(5-methylpyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-5-2-3-6(12-4-5)7(13)8(9,10)11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXWGGGAVTBJXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50744629 | |
| Record name | 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060801-56-0 | |
| Record name | 2,2,2-Trifluoro-1-(5-methyl-2-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1060801-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50744629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone typically involves the reaction of 5-methyl-2-pyridinecarboxaldehyde with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pharmaceutical Applications
-
Drug Development :
- 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone is explored as an intermediate in the synthesis of various pharmaceuticals. The trifluoromethyl group can enhance the potency and selectivity of drug candidates.
- It has been investigated for its potential biological activity, particularly in modulating interactions with biological molecules through π–π interactions and hydrogen bonding.
-
Case Studies :
- Research indicates that compounds with similar structures exhibit significant biological activities. For instance, derivatives of this compound have shown promise in treating conditions such as cancer and inflammation due to their ability to interact effectively with target proteins.
Agrochemical Applications
The compound is also utilized in the development of specialty chemicals for agricultural use. Its unique chemical structure allows for the creation of herbicides and pesticides that are more effective against specific pests while being less harmful to non-target species.
Materials Science Applications
In materials science, this compound can be employed in the synthesis of advanced materials due to its stability and reactivity. It can serve as a building block for creating fluorinated polymers and coatings that exhibit enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets. The pyridine ring can participate in various binding interactions, stabilizing the compound within the active site of the target molecule.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on Heterocyclic Rings
Triazole Derivatives
- 2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone (2a) Structure: A trifluoroacetyl group is attached to a 5-phenyl-substituted triazole ring. Properties: Molecular weight = 259.17 g/mol; melting point = 105–108°C. Synthesis: Yield = 80%, E-factor = 13.6 (indicating moderate environmental impact) .
- 2,2,2-Trifluoro-1-(5-phenyl-2-propyl-2H-1,2,3-triazol-4-yl)ethanone (3g) Structure: Propyl substituent on the triazole nitrogen. Properties: Molecular weight = 283.25 g/mol; yield = 93%. Key Difference: Alkyl chains improve lipophilicity, favoring membrane permeability in biological applications .
Oxadiazole and Naphthyridine Derivatives
- 2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone Structure: Oxadiazole ring replaces pyridine. Properties: Molecular weight = 242.16 g/mol. Key Difference: Oxadiazole’s electron-deficient nature increases reactivity in nucleophilic substitutions .
- 2,2,2-Trifluoro-1-(2-methyl-1,8-naphthyridin-3-yl)ethanone Structure: Naphthyridine core with a methyl substituent. Synthesis: Microwave-assisted Friedlander condensation (eco-friendly method). Application: Demonstrates antimicrobial activity, highlighting the role of trifluoromethyl groups in bioactive molecules .
Halogenated and Functionalized Pyridine Analogs
- 1-(5-Bromopyridin-3-yl)-2,2,2-trifluoroethanone hydrochloride Structure: Bromine substituent at the pyridine 5-position. Key Difference: Bromine enhances electrophilicity, making it suitable for cross-coupling reactions .
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone Structure: Trifluoromethyl group at the pyridine 6-position. Key Difference: Altered electronic effects due to substituent position influence binding affinity in receptor-ligand interactions .
Yield and Environmental Impact
Observations :
Melting Points and Solubility
Reactivity
- Electron-withdrawing trifluoroacetyl groups increase electrophilicity at the carbonyl carbon, facilitating nucleophilic additions.
- Methyl substituents on pyridine (target compound) reduce steric hindrance compared to bulkier phenyl or alkyl groups in analogs .
Biological Activity
2,2,2-Trifluoro-1-(5-methylpyridin-2-yl)ethanone, a compound with the molecular formula CHFNO, has garnered attention in recent research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from diverse sources and presenting relevant data tables and case studies.
- Molecular Formula : CHFNO
- Molar Mass : 189 g/mol
- Boiling Point : Approximately 205.4 °C
- CAS Number : 1060801-56-0
The trifluoromethyl group and the pyridine derivative structure contribute to the compound's unique reactivity and biological properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have been shown to possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .
Anticancer Activity
Research has highlighted the potential of trifluoromethylated compounds in cancer therapy. A study demonstrated that certain pyridine derivatives exhibited potent inhibitory effects on cancer cell lines, with IC values indicating effective growth inhibition. For example:
| Compound | Cancer Cell Line | IC (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (TNBC) | 0.126 |
| Compound B | MCF-7 | 17.02 |
These findings suggest that this compound may similarly inhibit tumor growth while sparing normal cells .
The proposed mechanism of action for the anticancer effects includes the induction of apoptosis and cell cycle arrest at the G2/M phase. This is critical for therapeutic applications as it may lead to reduced tumor growth and metastasis . Additionally, compounds in this category have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Safety Profile
A toxicity study conducted on Kunming mice revealed no acute toxicity at doses up to 2000 mg/kg, indicating a favorable safety profile for further development . However, detailed long-term toxicity studies are warranted to ensure comprehensive safety assessments.
Case Study 1: Anticancer Activity Assessment
In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was administered at varying concentrations over a period of 72 hours, demonstrating a dose-dependent response.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies revealed that after intravenous administration of a related compound at a dose of 2 mg/kg, clearance was measured at approximately 82.7 mL/h/kg with an oral bioavailability of about 31.8% following oral administration of 10 mg/kg. These parameters suggest that similar derivatives may exhibit favorable pharmacokinetic profiles conducive for therapeutic use .
Q & A
Q. What contradictions exist in reported synthetic yields, and how can reproducibility be improved?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
